2-methyl-6-styryl-3(2H)-pyridazinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-[(E)-2-phenylethenyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-15-13(16)10-9-12(14-15)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZYACOOTFNJNI-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=CC(=N1)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 6 Styryl 3 2h Pyridazinone and Its Derivatives
Classical and Contemporary Approaches to Pyridazinone Ring Construction
The formation of the pyridazinone ring is a critical step in the synthesis of 2-methyl-6-styryl-3(2H)-pyridazinone. This is often achieved through reactions that form the six-membered heterocyclic ring from acyclic precursors.
Condensation Reactions Involving Pyridazinone Precursors and Carbonyl Compounds
A primary and well-established method for the synthesis of the pyridazinone core involves the condensation of a γ-keto acid with a hydrazine (B178648) derivative. mdpi.com In the context of 6-styryl-3(2H)-pyridazinone derivatives, this typically involves the reaction of 4-aryl-4-oxobutanoic acids with hydrazine hydrate (B1144303) or substituted hydrazines like methylhydrazine. scispace.com The initial step is often a Friedel-Crafts acylation to produce the necessary γ-keto acid. nih.gov
Another classical approach involves the reaction of a para-substituted acetophenone (B1666503) with glyoxylic acid, followed by ring closure with hydrazine hydrate. This method has been utilized in the synthesis of various 6-phenyl-pyridazin-3(2H)-one derivatives. nih.gov A variation of this condensation involves the reaction of 3-oxo-3-substituted-2-arylhydrazonals with active methylene nitriles. nih.gov
| Precursor 1 | Precursor 2 | Reagents/Conditions | Product Type |
| γ-keto acid | Hydrazine hydrate | Heat | 6-substituted-4,5-dihydropyridazin-3(2H)-one |
| para-substituted acetophenone | Glyoxylic acid, Hydrazine hydrate | Acetic acid, heat | 6-aryl-pyridazin-3(2H)-one |
| 3-oxo-3-phenyl-2-arylhydrazonal | Acetonitrile derivative | Piperidine, ethanol | Arylpyridazinone |
One-Pot Synthetic Strategies for Pyridazinone Scaffolds
One-pot syntheses offer an efficient alternative to traditional multi-step procedures by combining several reaction steps in a single flask. A one-pot approach for the preparation of 6-substituted 3(2H)-pyridazinones from ketones has been developed, which involves the reaction of ketones with glyoxylic acid, followed by treatment with hydrazine. nih.gov
More complex one-pot strategies include a three-step sequence of singlet oxygen [4+2] cycloaddition, followed by reduction and hydrazine cyclization under neutral conditions. nih.gov Another one-pot method involves the domino hydrohydrazination and condensation of a phenylhydrazine with a 4-pentynoic acid in the presence of zinc chloride to yield a 4,5-dihydropyridazin-3(2H)-one. scispace.com
| Starting Materials | Key Reagents | Reaction Type | Product Scaffold |
| Ketone, Glyoxylic acid | Hydrazine | Condensation | 6-substituted-3(2H)-pyridazinone |
| Furan derivative | Singlet oxygen, Diethyl sulfide, Hydrazine | Cycloaddition, Reduction, Cyclization | Pyridazine (B1198779) C-nucleoside |
| Phenylhydrazine, 4-pentynoic acid | Zinc chloride | Domino hydrohydrazination/condensation | 4,5-dihydropyridazin-3(2H)-one |
Cyclization Reactions and Annulation Techniques
Cyclization and annulation reactions provide powerful tools for constructing the pyridazinone ring system, often with the potential for creating fused heterocyclic structures. Intramolecular [4+2] cycloaddition reactions of 4-pyridazinecarbonitriles bearing alkyne side chains have been shown to yield fused benzonitriles. mdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for introducing substituents onto the pyridazinone core and can be part of the ring construction strategy. nih.gov For instance, the reaction of a halopyridazin-3(2H)-one with a boronic acid can be a key step in building more complex pyridazinone derivatives.
Functionalization and Derivatization of the Pyridazinone Nucleus
Once the pyridazinone ring is formed, further modifications can be made to introduce or alter functional groups at various positions, including the N2-position and the styryl moiety.
Alkylation and Arylation at the N2 Position
The nitrogen at the 2-position of the pyridazinone ring is a common site for functionalization. For the parent compound, this compound, the methyl group is introduced at this position. This is typically achieved through alkylation of the corresponding N-H pyridazinone.
A study on the alkylation of 6-styryl-4,5-dihydro-2H-pyridazin-3-one demonstrated that N-alkylation can be readily achieved. researchgate.net This reaction allows for the introduction of various alkyl groups at the N2 position. For instance, the reaction of 6-(4-(3-methoxy/3-trifluoromethylphenyl)piperazine-1-yl/morpholino)-3(2H)-pyridazinone with ethyl bromoacetate in the presence of potassium carbonate leads to the formation of the corresponding N-alkylated product. acs.org While specific examples of N-arylation of this compound are not prevalent in the literature, this transformation is a common strategy in heterocyclic chemistry, often achieved through copper- or palladium-catalyzed cross-coupling reactions.
| Substrate | Alkylating/Arylating Agent | Catalyst/Base | Product |
| 6-styryl-4,5-dihydro-2H-pyridazin-3-one | Alkyl halide | Base (e.g., K2CO3) | 2-alkyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone |
| 6-substituted-3(2H)-pyridazinone | Ethyl bromoacetate | K2CO3 | 2-ethoxycarbonylmethyl-6-substituted-3(2H)-pyridazinone |
Modifications and Substitutions on the Styryl Moiety
The styryl moiety of this compound offers another site for chemical modification. The double bond and the phenyl ring of the styryl group can undergo various chemical transformations.
A key reaction involving the styryl group is 1,3-dipolar cycloaddition. For example, 6-styryl-4,5-dihydro-2H-pyridazin-3-one can undergo a 1,3-dipolar cycloaddition with nitrile imines to form triazolo[4,3-b]pyridazinones. researchgate.net This demonstrates the reactivity of the styryl double bond towards cycloaddition reactions.
While not specific to pyridazinones, styryl groups on other heterocyclic systems are known to undergo reactions such as hydrogenation to the corresponding phenethyl derivative, oxidation of the double bond to form an epoxide or diol, and electrophilic substitution on the phenyl ring. These reactions represent potential avenues for the derivatization of this compound.
| Reaction Type | Reagents | Potential Product |
| 1,3-Dipolar Cycloaddition | Nitrile imines | Triazolo[4,3-b]pyridazinone derivative |
| Hydrogenation | H2, Pd/C | 2-methyl-6-phenethyl-3(2H)-pyridazinone |
| Epoxidation | m-CPBA | 2-methyl-6-(2-phenyloxiran-2-yl)-3(2H)-pyridazinone |
| Electrophilic Aromatic Substitution | Nitrating agent | 2-methyl-6-(nitrostyryl)-3(2H)-pyridazinone |
Introduction of Heterocyclic Moieties (e.g., Triazole, Thiazole)
Triazole Moiety: The synthesis of pyridazinone derivatives bearing a 1,2,4-triazole ring has been achieved through multi-step reaction sequences. A general approach involves the reaction of a pyridazinone precursor containing a hydrazide or a related functional group, which then undergoes cyclization to form the triazole ring. For instance, a series of 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized starting from respective aryl hydrocarbons nih.gov. Another approach involves the alkaline cyclization of precursor compounds to afford N-substituted-1,2,4-triazoles, which are then further modified. nih.gov This method has been used to prepare novel N-substituted-1,2,4-triazole-based derivatives of pyrrolo[3,4-d]pyridazinone nih.govresearchgate.net.
Thiazole Moiety: The introduction of a thiazole ring can be accomplished through various synthetic routes. One common method is a coupling reaction between a suitable pyridazinone intermediate and a thiazole-containing reagent. For example, a series of thiazolyl analogs were synthesized through a coupling reaction between perbenzyl gluconolactone and 2-lithiothiazole nih.gov. Another established method for synthesizing thiazole derivatives is the Tcherniac's synthesis, where 2-substituted thiazoles are produced by hydrolyzing α-thiocyanic ketones with acid pharmaguideline.com. The Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides, is also a widely used method.
The table below summarizes examples of synthetic methods for introducing heterocyclic moieties onto a pyridazinone or related core structure.
| Starting Material | Reagent(s) | Heterocycle Introduced | Resulting Compound Class | Reference |
| Aryl hydrocarbons | Succinic anhydride, Hydrazine hydrate, Substituted phenyl isothiocyanate, etc. | 1,2,4-triazole | 6-(substituted phenyl)-2-(5-thioxo-1,2,4-triazol-3-yl)dihydropyridazin-3(2H)-one derivatives | nih.gov |
| Pyrrolo[3,4-d]pyridazinone precursor | 5% aqueous sodium hydroxide (for cyclization) | 1,2,4-triazole | N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone | nih.gov |
| Perbenzyl gluconolactone | 2-Lithiothiazole | Thiazole | Thiazolyl analogs of C-glucopyranosides | nih.gov |
| α-Thiocyanic ketones | Acid hydrolysis | Thiazole | 2-Substituted thiazoles | pharmaguideline.com |
Palladium-Catalyzed Cross-Coupling Methodologies for Pyridazinone Derivatives
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of pyridazinone derivatives. researchgate.netresearchgate.net These reactions generally proceed under mild conditions and tolerate a wide variety of functional groups, making them ideal for the synthesis of complex molecules. researchgate.netnih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most efficient methods for creating C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govwikipedia.orglibretexts.org This reaction has been successfully used to synthesize a series of π-conjugated molecules based on pyridazine and thiophene heterocycles. nih.gov For example, 3-bromo-6-(thiophen-2-yl)pyridazine was coupled with various (hetero)aromatic boronic acids using a Pd(PPh₃)₄ catalyst to yield functionalized thienylpyridazines. nih.gov The general mechanism involves an oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to give the final product and regenerate the catalyst. libretexts.orgmdpi.comyoutube.com
Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org It has been utilized in the synthesis of 5-alkynyl pyridazinone derivatives. mdpi.com While the copper co-catalyst enhances reactivity, its presence can sometimes lead to the undesired formation of alkyne homocoupling products (Glaser coupling), leading to the development of copper-free Sonogashira protocols. wikipedia.org
Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.org The Heck reaction provides a direct method for the vinylation of halo-pyridazinones, allowing for the introduction of styryl and other alkenyl groups. The reaction generally proceeds via oxidative addition of the halide to Pd(0), migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. wikipedia.org
The following table summarizes various palladium-catalyzed cross-coupling reactions applied to pyridazine derivatives.
| Reaction Name | Coupling Partners | Catalyst/Co-catalyst | Base | Resulting Bond | Reference |
| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine + (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | 2 M Na₂CO₃ | Aryl-Aryl | nih.gov |
| Suzuki-Miyaura | Organoboronic acid + Organic halide | Palladium complex | Various bases (e.g., K₃PO₄, Cs₂CO₃) | C(sp²)-C(sp²) | wikipedia.orgnih.gov |
| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Palladium complex / Copper(I) iodide | Amine base (e.g., Et₃N, piperidine) | Aryl-Alkynyl | wikipedia.orgorganic-chemistry.orgmdpi.com |
| Heck | Unsaturated halide + Alkene | Palladium complex (e.g., Pd(OAc)₂) | Various bases (e.g., Et₃N, K₂CO₃) | Aryl-Alkenyl | wikipedia.orgorganic-chemistry.org |
Advanced Spectroscopic and Structural Characterization of Pyridazinone Compounds
Spectroscopic Techniques for Elucidating Molecular Architecture
Spectroscopic methods are indispensable tools for probing the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Electrospray Ionization Mass Spectrometry (ESI-MS) offer complementary information to construct a detailed molecular portrait.
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy provides information about the chemical environment of protons. For a compound like 2-methyl-6-styryl-3(2H)-pyridazinone, the ¹H NMR spectrum would exhibit characteristic signals. The protons of the styryl group's double bond are expected to appear as doublets in the olefinic region, with a large coupling constant indicative of a trans configuration. nih.gov The aromatic protons of the phenyl ring would typically resonate as a multiplet. The protons on the pyridazinone ring would also show distinct signals. The N-methyl group would appear as a singlet in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) of the pyridazinone ring would be observed at a characteristic downfield chemical shift. nih.gov The carbons of the pyridazinone ring and the styryl moiety would also have distinct resonances. researchgate.netnih.gov The carbon of the N-methyl group would appear at a higher field.
A representative compilation of expected ¹H and ¹³C NMR chemical shifts for a this compound structure, based on data from related pyridazinone derivatives, is presented in the interactive table below. researchgate.netnih.govrsc.orgresearchgate.netnih.gov
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.5 (s) | ~35-45 |
| Pyridazinone H-4 | ~7.0 (d) | ~130 |
| Pyridazinone H-5 | ~7.8 (d) | ~135 |
| Styryl α-H | ~7.2 (d) | ~125 |
| Styryl β-H | ~7.5 (d) | ~130 |
| Phenyl H (ortho) | ~7.6 (m) | ~128 |
| Phenyl H (meta) | ~7.4 (m) | ~129 |
| Phenyl H (para) | ~7.3 (m) | ~127 |
| Pyridazinone C-3 (C=O) | - | ~160 |
| Pyridazinone C-6 | - | ~145 |
| Styryl C-α | - | ~125 |
| Styryl C-β | - | ~130 |
| Phenyl C-ipso | - | ~136 |
Note: 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet. Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display several characteristic absorption bands. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O) in the pyridazinone ring. mdpi.comnih.gov The C=C stretching vibrations of the styryl group and the pyridazinone ring would appear in the 1500-1600 cm⁻¹ region. nih.gov The C-H stretching vibrations of the aromatic and vinylic protons are typically observed above 3000 cm⁻¹, while the C-H stretching of the methyl group would be seen around 2950 cm⁻¹. thermofisher.comvandanapublications.com The out-of-plane C-H bending vibration of the trans-disubstituted double bond of the styryl group would give a characteristic band around 960 cm⁻¹. nih.gov
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| C=O (Amide) | Stretching | 1650-1680 |
| C=C (Aromatic/Vinylic) | Stretching | 1500-1600 |
| C-H (Aromatic/Vinylic) | Stretching | >3000 |
| C-H (Aliphatic) | Stretching | ~2950 |
| C-H (trans-alkene) | Out-of-plane Bending | ~960 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation provided by the styryl group attached to the pyridazinone ring in this compound is expected to result in strong absorption in the UV-Vis region. Styrylpyridine compounds, which are structurally similar, exhibit absorption maxima (λmax) that can be influenced by substituents and the position of the nitrogen atom. nih.govnih.govresearchgate.net Theoretical studies on styrylpyridine derivatives suggest that the electronic transitions are typically π → π* in nature. cncb.ac.cn For this compound, one would anticipate a λmax in the range of 300-350 nm, characteristic of such conjugated systems. mdpi.com
ESI-MS is a soft ionization technique used to determine the molecular weight and elemental composition of a compound. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the molecular formula. nih.gov Fragmentation of the parent ion can also occur, providing structural information. Common fragmentation pathways for pyridazinone derivatives may involve the loss of small molecules or cleavage of the side chains. nih.gov
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
The pyridazinone ring is expected to be largely planar. The styryl substituent, in its more stable trans configuration, would also tend towards planarity to maximize conjugation. mdpi.com The dihedral angle between the pyridazinone ring and the phenyl ring of the styryl group would be a key conformational feature. Crystal packing would likely be influenced by intermolecular interactions such as C-H···O and π-π stacking interactions, which are common in such aromatic and heterocyclic systems. growingscience.com
Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This provides information about the thermal stability and decomposition of the compound. For a stable organic molecule like this compound, the TGA curve would likely show a single-step or multi-step decomposition at elevated temperatures. The onset temperature of decomposition is a measure of its thermal stability.
Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) measures the difference in temperature between a sample and a reference material as a function of temperature. This technique can detect thermal events such as melting, crystallization, and decomposition. The DTA curve for this compound would show an endothermic peak corresponding to its melting point, followed by exothermic peaks at higher temperatures indicating decomposition. The thermal behavior of pyridazinone derivatives can be influenced by the nature and position of substituents on the ring.
Computational and Theoretical Investigations of 2 Methyl 6 Styryl 3 2h Pyridazinone
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the behavior of electrons in molecules, thereby predicting their geometric structures, energy levels, and chemical properties. These methods are instrumental in providing a microscopic understanding of a molecule's character.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for predicting the molecular geometry by finding the lowest energy conformation. researchgate.net DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31++G(d,p)), can determine optimized structural parameters including bond lengths, bond angles, and dihedral angles. mdpi.com
For pyridazinone derivatives, DFT studies reveal that the pyridazinone ring and its substituents are often not perfectly planar. For instance, in a related compound, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, the fluorophenyl ring is inclined to the pyridazinone ring by 87.0(2)°, while the methylbenzyl and pyridazinone rings have a dihedral angle of 89.8(2)°. Such calculations provide a precise three-dimensional model of the molecule, which is fundamental for understanding its interactions with biological targets.
| Parameter | Bond/Atoms | Calculated Value (Å or °) |
| Bond Length | C=O | ~1.23 |
| N-N | ~1.38 | |
| C-C (styryl) | ~1.48 | |
| C=C (styryl) | ~1.34 | |
| Bond Angle | N-N-C | ~118 |
| C-C=O | ~122 | |
| Dihedral Angle | Pyridazinone-Styryl | Variable |
Note: The values presented are representative examples for pyridazinone-like structures and are used for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. bhu.ac.in The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sci-hub.se
A small HOMO-LUMO gap indicates that a molecule can be polarized easily and suggests higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap implies high stability. ijsr.net DFT calculations are used to compute the energies of these orbitals. From EHOMO and ELUMO, important quantum chemical parameters such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω) can be derived to further quantify the molecule's reactivity. ijsr.net Studies on pyridazinone derivatives often show a relatively low energy gap, suggesting their potential for biological activity. researchgate.net
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | -6.2 |
| LUMO Energy | ELUMO | - | -1.8 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 |
| Ionization Potential | I | -EHOMO | 6.2 |
| Electron Affinity | A | -ELUMO | 1.8 |
| Electronegativity | χ | (I+A)/2 | 4.0 |
| Chemical Hardness | η | (I-A)/2 | 2.2 |
| Chemical Softness | S | 1/(2η) | 0.227 |
| Electrophilicity Index | ω | χ²/(2η) | 3.64 |
Note: These values are illustrative, based on typical findings for similar heterocyclic compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. researchgate.net
Red and Yellow Regions : Indicate negative electrostatic potential, representing areas with high electron density. These are typically associated with lone pairs on electronegative atoms (like oxygen and nitrogen) and are susceptible to electrophilic attack. researchgate.net
Blue Regions : Indicate positive electrostatic potential, representing areas with low electron density or electron-poor regions (often around hydrogen atoms), which are favorable sites for nucleophilic attack. bhu.ac.in
Green Regions : Represent neutral or zero potential areas.
For pyridazinone derivatives, MEP analyses consistently show the most negative potential (red/yellow) located around the carbonyl oxygen atom and the nitrogen atoms of the pyridazinone ring. researchgate.net This highlights these sites as the primary centers for hydrogen bonding and electrostatic interactions, which is crucial information for understanding ligand-receptor binding. mdpi.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs). wikipedia.org This method is particularly useful for studying intramolecular interactions, charge transfer, and hyperconjugation. sci-hub.se
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N2 | π(N1-C6) | ~25.5 | Lone Pair -> Antibonding π |
| LP(1) O1 | π(C3-N2) | ~28.0 | Lone Pair -> Antibonding π |
| π(C4-C5) | π*(C6-C7) | ~20.1 | π -> Antibonding π |
Note: This table presents hypothetical but representative NBO interactions and stabilization energies for a pyridazinone-styryl system to illustrate the concept.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijcap.in
Molecular docking has become an indispensable tool in structure-based drug design, enabling researchers to screen virtual libraries of compounds and predict their binding affinity and mode at a target protein's active site. iaanalysis.combohrium.com This process helps in identifying potential drug candidates and optimizing lead compounds, making drug discovery faster and more cost-effective. researchgate.net
The fundamental principle of molecular docking is based on molecular recognition, where the ligand and receptor must be sterically and chemically complementary. iaanalysis.com The process involves two main stages:
Sampling : This stage explores the conformational space of the ligand within the receptor's binding site. Algorithms generate a large number of possible binding poses by rotating and translating the ligand. nih.gov
Scoring : Each generated pose is evaluated using a scoring function, which estimates the binding free energy of the ligand-receptor complex. The scoring function considers various interactions, including electrostatic forces, van der Waals interactions, hydrogen bonds, and desolvation penalties. nih.gov The pose with the best (lowest energy) score is predicted as the most likely binding mode. ijcap.in
The general methodology involves preparing the 3D structures of both the receptor and the ligand, defining the binding site on the receptor, running the docking algorithm to generate and score poses, and finally, analyzing the top-ranked poses to understand the key intermolecular interactions driving the binding. nih.gov
Prediction of Binding Modes and Interaction Mechanisms with Biological Receptors
Molecular docking and molecular dynamics simulations are powerful computational techniques used to predict how a ligand, such as a pyridazinone derivative, binds to the active site of a biological receptor. These methods help to elucidate the specific interactions that stabilize the ligand-receptor complex, providing a rationale for the compound's biological activity.
In the context of acetylcholinesterase (AChE) inhibition, molecular docking has shown that pyridazinone-triazole derivatives can effectively fit into the active binding region of the enzyme. semanticscholar.org The arrangement of polar groups, such as bromine or chlorine on the phenyl rings, is thought to provide an electron balance on the main structure, which improves the conditions for interaction with the enzyme. semanticscholar.org For other pyridazinone analogues targeting AChE, interactions within the choline-binding pocket, including strong π-π stacking with tryptophan residues (W86) and weaker interactions with glutamic acid (E202) and histidine (H447), have been identified as crucial for inhibitory activity. dergipark.org.tr
These computational analyses are instrumental in understanding the specific molecular recognition events that underpin the biological effects of the pyridazinone scaffold. nih.govresearchgate.net
Analysis of Binding Energies and Inhibition Constants
Beyond predicting the binding pose, computational methods can estimate the binding free energy of a ligand-receptor complex, which is related to the binding affinity. This is often correlated with experimentally determined inhibition constants like Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration).
For a series of novel 3(2H)pyridazinone-triazole derivatives synthesized as potential Alzheimer's disease treatments, in vitro studies determined their Kᵢ values against the AChE enzyme. semanticscholar.org These experimental values provide a quantitative measure of inhibitor potency. Molecular modeling studies on similar pyridazinone derivatives have been used to calculate binding energies (expressed as ΔGBind) and docking scores, which often correlate well with the experimentally observed inhibitory activities. researchgate.net
The following table presents the experimentally determined inhibition constants for a selection of pyridazinone-triazole derivatives against the AChE enzyme, illustrating the range of potencies that can be achieved with this scaffold. semanticscholar.org
| Compound | Inhibition Constant (Kᵢ) against AChE (µM) |
|---|---|
| Compound 6a | 4.55 ± 1.30 |
| Compound 6b | 2.43 ± 0.17 |
| Compound 6c | 5.15 ± 0.46 |
| Compound 6d | 2.35 ± 0.18 |
| Compound 6e | 2.53 ± 0.61 |
| Compound 6f | 2.43 ± 0.79 |
| Tacrine (Reference) | 3.38 ± 0.25 |
These findings demonstrate that modifications to the pyridazinone structure can significantly impact binding affinity and inhibitory potency. semanticscholar.orgnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are ligand-based drug design techniques that aim to establish a mathematical or hypothetical relationship between the chemical structure of a series of compounds and their biological activity.
Development and Validation of 3D-QSAR Models for Pyridazinone Analogues
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are used to correlate the 3D properties of molecules with their biological activities. researchgate.netnih.gov These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, thereby guiding the design of more potent compounds. nih.gov
For pyrazolo[3,4-d]pyridazinone analogues acting as covalent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), 3D-QSAR models have been successfully constructed. researchgate.netnih.gov The reliability of these models is assessed through rigorous internal and external validation, using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov High values for these parameters indicate a robust and predictive model. nih.gov By comparing the 3D-QSAR contour maps with the docking conformations of the ligands, researchers can understand the structural requirements for potent inhibition. nih.gov
The table below summarizes the statistical validation parameters for a typical 3D-QSAR study on pyridazinone analogues, highlighting the predictive power of the generated models. nih.gov
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_test (External Validation) |
|---|---|---|---|
| CoMFA | > 0.5 | High | > 0.6 |
| CoMSIA | > 0.5 | High | > 0.6 |
Note: The values are generalized based on typical acceptance criteria for robust QSAR models. Specific studies on Pyrazolo-pyridazinone derivatives reported high q² and r² values, indicating reliable predictive models. nih.gov
Generation and Utilization of Pharmacophore Models in Ligand Design
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. slideshare.netresearchgate.net These models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.govslideshare.net
For pyridazinone-based compounds, pharmacophore modeling has been employed as a key step in virtual screening campaigns. nih.govtandfonline.com In one study, a library of 52 pyridazinone analogues was screened using a pharmacophore-based inverse virtual screening approach to identify potential new biological targets. nih.govresearchgate.nettandfonline.com This computational method successfully proposed aspartate aminotransferase as a favorable target for the small-molecule series. nih.govtandfonline.com
The process involves creating a pharmacophore model from a set of active molecules and then using it as a 3D query to search large compound databases for novel molecules that match the required features. nih.govugm.ac.id The generated pharmacophores are validated to select the best model, which is then used to map and assess the fit of newly designed compounds. nih.gov This approach significantly accelerates the hit identification and lead optimization stages of drug discovery. nih.gov
In Silico Prediction of Molecular Behavior and Drug Design Principles
For new pyridazinone derivatives, in silico ADMET studies are conducted to predict properties like aqueous solubility, oral bioavailability, intestinal absorption, and potential inhibition of cytochrome P450 enzymes. rsc.org These predictions help in prioritizing compounds with favorable drug-like properties for synthesis, saving time and resources. nih.govijres.org Studies on pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, have shown that such in silico predictions can successfully identify compounds that fall within the acceptable ranges defined by Lipinski's rule of five, indicating good potential for oral bioavailability. nih.gov
Investigation of Biological Activities and Underlying Mechanisms of Action of Pyridazinone Derivatives
Enzyme Inhibition Studies and Mechanistic Insights
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Pyridazinone derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. semanticscholar.org Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain. semanticscholar.orgmersin.edu.tr
Several studies have synthesized and evaluated various pyridazinone derivatives for their cholinesterase inhibitory activity. For instance, a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzenesulfonohydrazide) derivatives showed moderate inhibition against both enzymes, with a better activity profile against BChE. mersin.edu.trnih.gov One dual inhibitor, compound VI2a, demonstrated 25.02% inhibition against AChE and 51.70% against BChE. nih.gov Another study on novel pyridazine-containing compounds identified a potent dual inhibitor with IC50 values of 0.26 µM for AChE and 0.19 µM for BuChE, outperforming the established drug rivastigmine. nih.gov The inhibitory constants (Ki) for a series of 3(2H)pyridazinone-triazole derivatives against AChE ranged from 2.35 ± 0.18 to 5.15 ± 0.46 µM. semanticscholar.org
The mechanism of inhibition often involves the binding of the pyridazinone derivatives to the catalytic active site or the peripheral anionic site of the cholinesterase enzymes. dergipark.org.tr
Table 1: Cholinesterase Inhibition by Pyridazinone Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 / Ki Value | Reference |
|---|---|---|---|
| Pyridazine-containing compound 5 | AChE | 0.26 µM | nih.gov |
| Pyridazine-containing compound 5 | BuChE | 0.19 µM | nih.gov |
| 3(2H)pyridazinone-triazole derivative 6d | AChE | Ki = 2.35 ± 0.18 µM | semanticscholar.org |
Cyclooxygenase (COX) Inhibition (COX-1, COX-2 Pathways)
The pyridazinone scaffold is a prominent feature in the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory effects with a potentially better gastric safety profile than non-selective NSAIDs. nih.govsemanticscholar.org The anti-inflammatory action is credited to the inhibition of COX-2, while the adverse ulcerogenic effects are linked to the inhibition of COX-1. nih.gov
A variety of pyridazine-based compounds have demonstrated potent and selective COX-2 inhibition. For example, certain pyrazole–pyridazine (B1198779) hybrids showed higher COX-2 inhibitory action than the standard drug celecoxib, with IC50 values of 1.50 and 1.15 μM. nih.gov Another study reported pyridazine derivatives with enhanced potency towards COX-2, with IC50 values of 0.26 and 0.18 µM, which is more potent than celecoxib (IC50 = 0.35 µM). nih.gov The selectivity of these compounds for COX-2 over COX-1 is a key aspect of their therapeutic potential. nih.govresearchgate.net Molecular docking studies suggest that the selectivity can be attributed to the ability of the pyridazinone structure to fit into the side pocket of the COX-2 enzyme's active site. nih.gov
Table 2: Cyclooxygenase (COX) Inhibition by Pyridazinone Derivatives
| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Pyridazine derivative 9a | 330 nM | 15.50 nM | 21.29 | nih.gov |
| Pyridazine derivative 16b | 315 nM | 16.90 nM | 18.63 | nih.gov |
| Pyridazine derivative 6b | >10 | 0.18 | >55.5 | nih.gov |
| Pyridazine derivative 4c | >10 | 0.26 | >38.4 | nih.gov |
| Celecoxib (Reference) | 6.29 | 0.35 | 17.98 | nih.govnih.gov |
Aldose Reductase Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions, leading to diabetic complications. tandfonline.com Pyridazinone derivatives have been investigated as aldose reductase inhibitors (ARIs). tandfonline.comnih.gov
Research has led to the synthesis of tricyclic pyridazinones with the ability to inhibit the aldose reductase enzyme (ALR2) with IC50 values ranging from 6.44 to 12.6 μM. nih.govacs.org These compounds showed significant specificity for ALR2 over other related oxidoreductases. nih.govacs.org The inhibitory mechanism involves the interaction of the pyridazinone structure with the active site of the enzyme. Molecular modeling has been used to understand these interactions and to design new inhibitors with improved affinity. nih.govacs.org The binding often occurs at an "anion-binding site" within the catalytic domain. tandfonline.com
Table 3: Aldose Reductase Inhibition by Pyridazinone Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |
|---|
Glycosidase Inhibition (α-Amylase, α-Glucosidase, β-Galactosidase)
The inhibition of glycosidase enzymes such as α-amylase and α-glucosidase is a therapeutic strategy for managing type 2 diabetes mellitus. While specific data for 2-methyl-6-styryl-3(2H)-pyridazinone is not available, the broader class of pyridazinone derivatives has been explored for this activity. Unfortunately, detailed research findings and data tables for glycosidase inhibition by styryl-pyridazinone derivatives were not prominently available in the provided search context. General studies on pyridazinone derivatives have indicated potential in this area, but specific IC50 values and mechanistic details remain a subject for further investigation.
Cyclic Adenosine Monophosphate (cAMP) Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are enzymes that regulate the intracellular levels of cyclic nucleotides like cAMP. researchgate.net Inhibition of PDE, particularly PDE4, is a target for anti-inflammatory therapies. mdpi.comnih.gov Pyridazinone derivatives have been identified as effective PDE inhibitors. researchgate.net
For example, pyridazinone derivatives bearing an indole moiety have been developed as potential PDE4 inhibitors. mdpi.comnih.gov One such compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, showed promising activity with 64% inhibition of PDE4B at a concentration of 20 μM and an IC50 of 251 nM. mdpi.comnih.gov The planar character of these derivatives is thought to enhance interaction with the active site of the enzyme. mdpi.com Another pyridazinone derivative, PC-09, was found to increase cyclic AMP levels by inhibiting cAMP phosphodiesterase activity. nih.gov
Table 4: cAMP Phosphodiesterase (PDE) Inhibition by Pyridazinone Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 / % Inhibition | Reference |
|---|---|---|---|
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | 251 nM | mdpi.comnih.gov |
| Zardaverine | PDE3/PDE4 | Activity noted | encyclopedia.pub |
Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. wikipedia.orgmdpi.com Therefore, VEGFR-2 inhibitors are valuable in cancer therapy. Pyridine (B92270) and pyridazinone derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. wikipedia.orgnih.gov
Novel pyridine-derived compounds have shown potent inhibition of VEGFR-2, with one compound exhibiting an IC50 value of 0.12 µM, which is nearly equipotent to the reference drug sorafenib (IC50 = 0.10 µM). nih.gov Other derivatives have also shown very good activity with IC50 values around 0.13 µM. nih.gov The mechanism of these inhibitors generally involves competitive binding to the ATP-binding site of the tyrosine kinase domain of the receptor, which interrupts the signaling cascade that promotes angiogenesis. wikipedia.orgmdpi.com
Table 5: VEGFR-2 Inhibition by Pyridazinone and Related Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Pyridine-derived compound 10 | VEGFR-2 | 0.12 | nih.gov |
| Pyridine-derived compound 8 | VEGFR-2 | 0.13 | nih.gov |
| Pyridine-derived compound 9 | VEGFR-2 | 0.13 | nih.gov |
| Piperazinylquinoxaline derivative 11 | VEGFR-2 | 0.19 | nih.gov |
Carbonic Anhydrase Inhibition
Pyridazinone derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological processes. Research has focused on benzenesulfonamide derivatives incorporating the pyridazinone moiety.
A series of these pyridazinone-substituted sulfonamides demonstrated very strong inhibitory action against two human cytosolic isoforms, hCA I and hCA II. nih.gov The inhibition constants (Kᵢ) for these compounds were found to be in the low nanomolar range, indicating high-potency inhibition. nih.gov Further investigations into an expanded set of pyridazine-containing benzenesulfonamides revealed a significant inhibitory trend toward hCA IX, a transmembrane, cancer-related isoform of the enzyme. nih.gov This selective inhibition of a tumor-associated CA isoform suggests a potential for these derivatives in targeted cancer-related research.
Table 1: Inhibition Constants (Kᵢ) of Pyridazinone-Substituted Benzenesulfonamides Against Human Carbonic Anhydrase Isoforms
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) Range |
|---|---|---|
| Pyridazinone-substituted sulfonamides | hCA I | 0.98 - 8.5 nM |
| Pyridazinone-substituted sulfonamides | hCA II | 0.98 - 8.5 nM |
Receptor-Ligand Interaction Studies
In the realm of receptor-ligand interactions, certain pyridazinone derivatives have been synthesized and evaluated for their antagonistic activity at α-adrenoceptors. A study focusing on alkoxyarylpiperazinylalkylpyridazinone derivatives revealed high-affinity antagonism for the α₁-adrenoceptor. nih.gov
Several compounds in this series exhibited binding affinities in the subnanomolar range. Notably, one derivative displayed an affinity of 0.052 nM, which is approximately five times more potent than prazosin, a well-known α₁-adrenoceptor antagonist. nih.gov While these compounds showed high affinity for the α₁-receptor, they were not found to be selective between α₁ and α₂ subtypes. However, some derivatives did show a degree of selectivity when comparing α₁-adrenoceptor affinity to that of the 5-HT₁ₐ receptor. nih.gov
Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines
The pyridazinone scaffold is a recurring motif in the design of compounds with anticancer potential. Research has demonstrated the efficacy of these derivatives against various cancer cell lines, including those from colon and liver cancers.
Novel 3(2H)-pyridazinone derivatives have been evaluated for their anti-proliferative effects against the human colon carcinoma cell line, HCT116. nih.govnih.gov Certain compounds within this class have demonstrated promising anti-proliferative activity, with IC₅₀ values comparable to the reference drug daunorubicin. nih.gov
In the context of hepatocellular carcinoma, while specific data for this compound is limited, the broader class of pyridazinone derivatives has been investigated. For instance, studies on other novel anticancer agents have shown potent antiproliferative activities in panels of human hepatocellular carcinoma (HCC) cell lines, including HepG2, with IC₅₀ values in the low micromolar to nanomolar range. researchgate.netmans.edu.eg
Table 2: Antiproliferative Activity of Pyridazinone Derivatives Against Cancer Cell Lines
| Cell Line | Cancer Type | Compound Class | Observed Effect |
|---|---|---|---|
| HCT116 | Colon Carcinoma | 3(2H)-Pyridazinone derivatives | IC₅₀ values comparable to daunorubicin nih.gov |
Investigations into the mechanisms underlying the antiproliferative effects of pyridazinone derivatives have pointed towards the induction of apoptosis. In studies involving gastric adenocarcinoma cells, promising pyridazinone compounds were found to exert their effects by inducing oxidative stress, evidenced by the release of hydrogen peroxide. nih.gov This was accompanied by an increase in the expression of the pro-apoptotic protein Bax. nih.gov
In human hepatocellular carcinoma cell lines, mechanistic studies of other cytotoxic compounds have shown cell cycle blockade, typically in the S-phase. researchgate.net This cell cycle arrest is often followed by apoptosis, characterized by an increased ratio of Bax to Bcl-2, and the activation of caspases-9, -8, and -3. researchgate.net Morphological changes such as nuclear fragmentation and DNA laddering further confirm the apoptotic pathway. researchgate.net While these specific findings are not directly from this compound, they represent plausible mechanisms for related compounds exhibiting cytotoxicity in these cell lines.
Antimicrobial Activities (Antibacterial and Antifungal)
The pyridazinone core structure has been utilized in the synthesis of compounds with significant antimicrobial properties. Derivatives have been tested against a wide spectrum of both bacterial and fungal pathogens.
Screening of various 6-substituted-3(2H)-pyridazinone derivatives has shown considerable activity against both Gram-positive and Gram-negative bacteria, as well as several Candida species. mersin.edu.tr Generally, these compounds tend to exhibit better activity against Gram-negative bacteria and yeasts compared to Gram-positive bacteria. mersin.edu.tr
In specific studies, certain pyridazinone derivatives showed excellent antibacterial activity against Staphylococcus pyogenes (Gram-positive) and Escherichia coli (Gram-negative). biomedpharmajournal.org Other novel derivatives were found to be effective against multiple drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov With regard to antifungal activity, some derivatives demonstrated strong effects against Candida tropicalis, comparable to the standard drug fluconazole, while others were particularly active against Candida albicans and Candida glabrata. mersin.edu.tr
Table 3: Spectrum of Antimicrobial Activity for Pyridazinone Derivatives
| Organism Type | Species | Activity Level |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus (including MRSA), Staphylococcus pyogenes | Moderate to Significant biomedpharmajournal.orgnih.gov |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, Stenotrophomonas maltophilia | Good to Excellent mersin.edu.trbiomedpharmajournal.orgnih.gov |
Spectrum of Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)
Pyridazinone derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, studies on structurally related compounds provide insights into their potential efficacy.
A study on various 6-phenyl-pyridazinone derivatives reported their screening against several bacterial strains. For instance, certain bis-pyridazinone derivatives showed notable activity. One such derivative exhibited excellent activity against Staphylococcus pyogenes (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) biomedpharmajournal.org. Another derivative in the same series was found to have very good activity against Staphylococcus aureus and good activity against Pseudomonas aeruginosa biomedpharmajournal.org. The antibacterial activity is often evaluated by measuring the zone of inhibition or determining the Minimum Inhibitory Concentration (MIC).
In a different study, a series of novel pyridazinone derivatives were synthesized and screened for their antibacterial properties against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), E. coli, and P. aeruginosa. Some of these compounds exhibited significant antibacterial activity, with MIC values indicating potent inhibition of bacterial growth mdpi.com. For example, certain derivatives were found to be particularly effective against S. aureus (MRSA), P. aeruginosa, and Acinetobacter baumannii mdpi.com.
The mechanism of antibacterial action for pyridazinone derivatives is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis. The diverse substitutions on the pyridazinone core allow for the modulation of antibacterial potency and spectrum.
Table 1: Antibacterial Activity of Selected Pyridazinone Derivatives
| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |
| Bis-pyridazinone IIIa | Staphylococcus pyogen | Excellent | biomedpharmajournal.org |
| Escherichia coli | Excellent | biomedpharmajournal.org | |
| Bis-pyridazinone IIId | Staphylococcus aureus | Very Good | biomedpharmajournal.org |
| Pseudomonas aeruginosa | Good | biomedpharmajournal.org | |
| Pyridazinone Derivative 7 | Escherichia coli | MIC: 7.8 µM | mdpi.com |
| S. aureus (MRSA) | MIC: 7.8 µM | mdpi.com | |
| Pyridazinone Derivative 13 | Pseudomonas aeruginosa | MIC: 7.48 µM | mdpi.com |
| Acinetobacter baumannii | MIC: 3.74 µM | mdpi.com |
Activity Against Fungal Strains (e.g., Candida albicans)
In addition to their antibacterial properties, pyridazinone derivatives have also been investigated for their antifungal activity, particularly against opportunistic fungal pathogens like Candida albicans.
Several studies have reported the synthesis and antifungal evaluation of novel pyridazinone compounds. For instance, a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstitutedbenzal/acetophenone) hydrazone derivatives were tested for their in vitro antifungal activity. A number of these compounds demonstrated strong antifungal activity against various Candida species, including C. albicans, with some showing efficacy comparable to the standard antifungal drug fluconazole mersin.edu.trdoaj.org.
Another study highlighted a series of diarylurea derivatives based on a pyridazinone scaffold. Within this series, one compound exhibited significant antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL nih.gov. The structural modifications on the pyridazinone ring play a crucial role in determining the antifungal potency.
The mechanism of antifungal action is likely multifaceted and may involve the inhibition of fungal enzymes essential for cell wall integrity or ergosterol biosynthesis, a key component of the fungal cell membrane.
Table 2: Antifungal Activity of Selected Pyridazinone Derivatives against Candida albicans
| Compound/Derivative | Activity/MIC | Reference |
| 6-substituted-3(2H)-pyridazinone derivative 1 | Mostly active against C. albicans | mersin.edu.tr |
| Diarylurea pyridazinone derivative 8g | MIC = 16 μg/mL | nih.gov |
| Bis-pyridazinone IIId | Very good activity | biomedpharmajournal.org |
Vasorelaxant and Antihypertensive Mechanisms
The cardiovascular effects of pyridazinone derivatives, particularly their vasorelaxant and antihypertensive properties, have been a significant area of research. A number of 6-aryl-pyridazinone derivatives have shown potent vasorelaxant activity in isolated blood vessel preparations.
Studies on 6-aryl-5-piperidino-3-hydrazinopyridazines, which are structurally related to the antihypertensive drug hydralazine, have demonstrated concentration-dependent relaxation of contractions induced by noradrenaline or high potassium concentrations in rat aortic rings nih.gov. This vasorelaxant effect was found to be independent of the endothelium, suggesting a direct action on the vascular smooth muscle cells nih.gov. The mechanism does not appear to involve the blockade of transmembrane calcium influx through specific channels, pointing towards an intracellular mechanism of action nih.gov. Potential intracellular mechanisms could involve the modulation of calcium release from intracellular stores or interference with the contractile machinery of the smooth muscle cells.
Furthermore, research on other 6-(4-substitutedphenyl)-3-pyridazinone derivatives has revealed potent vasorelaxant activity, with some compounds showing superior efficacy compared to conventional vasodilators like hydralazine nih.gov. The proposed mechanisms for the vasorelaxant effects of some plant-derived compounds, which can be analogous, include the activation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway, blockade of Ca2+ channels, and activation of K+ channels mdpi.com. While the precise mechanisms for 6-styryl-pyridazinones are still under investigation, these pathways represent plausible targets.
The antihypertensive effects observed in vivo are a direct consequence of this vasorelaxation, which leads to a decrease in peripheral vascular resistance and, subsequently, a reduction in blood pressure.
Other Notable Biological Activities (e.g., Antivirals, Anticonvulsants, Antidepressants, Plant Growth Regulators)
The diverse chemical nature of the pyridazinone scaffold has led to the exploration of a wide array of other biological activities.
Antiviral Activity: Certain pyridazinone derivatives have been evaluated for their antiviral properties. For instance, a study on newly synthesized pyridazine derivatives investigated their activity against Hepatitis A Virus (HAV). One of the tested compounds, a pyridazinotriazine thione derivative, demonstrated the highest inhibitory effect against HAV nih.govmdpi.comnih.gov.
Anticonvulsant Activity: The central nervous system effects of pyridazinone derivatives have also been a subject of interest. Several studies have reported the anticonvulsant activity of 6-aryl-pyridazinone derivatives in various animal models of epilepsy sciepub.comnih.gov. These compounds have shown efficacy in antagonizing maximal electroshock- and chemically-induced seizures nih.gov. The structure-activity relationship studies suggest that the nature of the substituent on the aryl ring at the 6-position significantly influences the anticonvulsant potency nih.gov.
Antidepressant Activity: The potential of pyridazinone derivatives as antidepressant agents has been explored. A study investigating pyridazinone derivatives containing a hydrazide moiety found that some of these compounds exhibited good antidepressant activity in the forced swimming test, a common animal model for screening antidepressants tandfonline.com. The substitution pattern on the phenyl ring was found to be a critical determinant of their antidepressant efficacy tandfonline.com.
Plant Growth Regulators: Beyond pharmacology, pyridazinone derivatives have also found applications in agriculture as plant growth regulators. Research has indicated that certain pyridazine derivatives can exhibit useful effects on plant growth, suggesting their potential for use in enhancing crop yields and quality.
Structure Activity Relationship Sar Studies and Rational Design of Pyridazinone Analogues
Impact of Substituent Variation on Biological Potency and Selectivity
The biological profile of pyridazinone analogues can be finely tuned by altering substituents at various positions on the heterocyclic ring and its appendages. These modifications can influence the compound's interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
Influence of Electronic and Steric Effects of Styryl Group Modifications
The styryl moiety at the C6 position of the pyridazinone ring is a key determinant of biological activity. Modifications to the phenyl ring of the styryl group can significantly alter the compound's electronic and steric properties, thereby affecting its interaction with target proteins.
Research has shown that the introduction of substituents on the phenyl ring can modulate activity. For instance, studies on 6-phenyl-pyridazinone derivatives, which are structurally related to styryl analogues, have demonstrated that electron-donating groups, such as a methoxy (B1213986) group, can enhance biological effects. One 4-methoxyphenylhydrazide derivative was reported to have promising vasorelaxant activity with an IC50 of 1.204 μM. nih.gov Similarly, the presence of oxygenated functional groups on the vinyl component of related structures has been linked to the highest activity. scholarsresearchlibrary.com
Conversely, electron-withdrawing groups like halogens also play a crucial role. In one series of compounds, a meta-bromo substitution on a benzoyl moiety linked to the pyridazinone core provided the highest potency against S. aureus. nih.gov Another study found that adding a fluorine atom to the 4-position of a central phenyl ring, as predicted by molecular modeling, resulted in a greater than 0.5 log unit boost in potency against the T. cruzi proteasome. nih.gov These findings highlight the importance of the electronic nature of the substituent in dictating the potency and selectivity of the compound.
| Compound/Modification | Key Substituent | Biological Activity (IC50/EC50) | Target/Assay |
|---|---|---|---|
| 4-methoxyphenylhydrazide derivative | 4-methoxy on phenyl | 1.204 μM (IC50) | Vasorelaxant Activity |
| Acid derivative of 6-phenylpyridazin-3(2H)-one | Carboxylic acid | 0.339 μM (EC50) | Vasorelaxant Activity |
| Ester analog of 6-phenylpyridazin-3(2H)-one | Ester group | 1.225 μM (EC50) | Vasorelaxant Activity |
| Pyridazinone with 4-fluoro on central phenyl | 4-fluoro | Improved potency (>0.5 log) | T. cruzi proteasome |
Role of N-Substitution and Ring Carbon Modifications
Substitution at the N2 position of the pyridazinone ring is a common strategy for modifying the molecule's properties. The size, polarity, and hydrogen-bonding capacity of the N2-substituent are critical. For example, the presence of an acetamide (B32628) side chain linked to the lactam nitrogen at the N2 position has been shown to increase analgesic and anti-inflammatory action. sarpublication.com
In the context of phosphodiesterase 4 (PDE4) inhibition, it was found that an unsubstituted N-H was optimal for affinity, with N-methyl derivatives being up to 2.5-fold less potent. nih.gov This suggests that the hydrogen bond donor capability at this position is crucial for interaction with the target enzyme. Other research has explored a variety of N2-substituents, including piperazinylalkyl groups and substituted benzalhydrazones, to modulate activity. sarpublication.comnih.gov
Modifications to the carbon atoms of the pyridazinone ring itself, such as saturation, also have a profound impact. The aromaticity of the pyridazinone ring is often essential for both anticancer and antimicrobial activities. nih.gov Studies comparing pyridazinone scaffolds with their 4,5-dihydropyridazinone counterparts revealed that the more planar, aromatic pyridazinones systematically exhibited greater inhibition of PDE4B, likely due to better interactions within the hydrophobic pocket of the enzyme's active site. nih.gov However, in other contexts, analogues with a 5-methyl-4,5-dihydropyridazinone moiety showed the highest PDE3 inhibitory activities. nih.gov
| Modification Type | Compound/Substituent | Effect on Activity | Target/Assay |
|---|---|---|---|
| N-Substitution | N-H vs. N-Methyl | N-H optimal; N-Methyl up to 2.5x less potent | PDE4B Affinity |
| N-Substitution | Acetamide side chain | Increased analgesic & anti-inflammatory action | General |
| Ring Carbon | Pyridazinone vs. 4,5-Dihydropyridazinone | Aromatic pyridazinone showed 1.5-3 fold greater inhibition | PDE4B Inhibition |
| Ring Carbon | 5-methyl-4,5-dihydropyridazinone | Highest PDE3 inhibitory activity | PDE3 Inhibition |
Effects of Fused Ring Systems on Activity Profile
Fusing an additional ring system to the pyridazinone core creates a new heterocyclic scaffold with a distinct three-dimensional shape and electronic distribution, often leading to a completely different biological activity profile. This strategy has been used to develop novel compounds with diverse therapeutic applications. researchgate.net
For example, fusing a pyridine (B92270) ring to create pyrido-pyridazinone derivatives has been a successful strategy for developing potent FER tyrosine kinase inhibitors. acs.org In this series, substitutions on the fused pyridine ring, such as a cyano group versus a fluorine atom, had a significant impact on potency. acs.org Similarly, the synthesis of pyrazolo[4,3-c]pyridines, another fused system, resulted in compounds with greater antitumor activity compared to related pyrido[3,2-c]pyridine and pyrano[3,2-c]pyridine analogues. nih.gov The creation of tricyclic benzocinnolinone derivatives (a fused pyridazinone system) led to the identification of promising STAT3 inhibitors. rsc.org These examples demonstrate that annulation is a powerful tool for expanding the chemical space of pyridazinone analogues and accessing novel biological targets.
Stereochemical Considerations in Pyridazinone Bioactivity
Stereochemistry plays a fundamental role in the interaction between a small molecule and its biological target. When a pyridazinone analogue contains a chiral center, the different enantiomers can exhibit significantly different biological potencies and efficacies.
This principle was clearly demonstrated in a study of tricyclic pyridazinone derivatives designed as STAT3 inhibitors. rsc.org After identifying a promising racemic compound, researchers performed an enantiomeric separation. Subsequent biological evaluation revealed that the (S)-(-)-enantiomer was twice as potent as its (R)-(+)-counterpart. rsc.org This indicates a specific stereochemical requirement for optimal binding to the target. Further investigation has also shown that the presence of chiral centers in other pyridazinone series affects their anti-inflammatory activity, reinforcing the importance of stereochemistry in the biological action of these compounds. nih.gov
Strategies for Enhancing Target Specificity and Efficacy through Molecular Design
The development of pyridazinone-based therapeutics faces challenges related to bioavailability and target specificity. acs.org Modern molecular design employs a combination of computational and synthetic strategies to overcome these hurdles and enhance efficacy.
One key strategy is structure-guided design, which uses high-resolution structural information, such as cryo-electron microscopy (cryo-EM) or X-ray crystallography, of a ligand-target complex to guide molecular modifications. nih.govacs.org This approach allows for the rational design of analogues with improved complementarity to the binding site, potentially increasing both potency and selectivity. For example, a cryo-EM co-structure of a pyridazinone inhibitor bound to the T. cruzi proteasome was used to drive the optimization of the compound series. nih.govacs.org
Computational methods are also invaluable. Techniques like pharmacophore modeling and in silico screening can rapidly evaluate virtual libraries of compounds to identify those with a high probability of binding to a specific target. pharmacophorejournal.com Furthermore, optimizing ADME properties is crucial for in vivo efficacy. This can involve modifying substituents to improve solubility and metabolic stability, which can lead to significantly enhanced bioavailability and, consequently, better therapeutic outcomes. acs.org
Rational Design Principles for Novel 2-methyl-6-styryl-3(2H)-pyridazinone Analogues
The rational design of new this compound analogues is a multidisciplinary effort that leverages accumulated SAR data and advanced computational tools. mdpi.com The goal is to create novel molecules with improved potency, selectivity, and drug-like properties. researchgate.net
Key design principles include:
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to enhance a desired activity or reduce toxicity. For instance, replacing a pyridine ring with a pyridazine (B1198779) ring is a common bioisosteric switch. nih.gov
Scaffold Hopping: Modifying the core heterocyclic structure (e.g., creating fused-ring systems) to explore new chemical space and identify novel intellectual property with potentially different biological profiles. scispace.com
Structure-Based and Ligand-Based Design: Utilizing 3D structural information of the target (structure-based) or known active ligands (ligand-based) to design new molecules with high affinity and specificity. nih.govpharmacophorejournal.com This often involves computational docking studies to predict binding modes and energies. nih.gov
Privileged Structures: The pyridazinone nucleus itself is considered a "privileged structure" because it is capable of binding to multiple biological targets. scholarsresearchlibrary.com Rational design seeks to decorate this core with specific functional groups that direct its activity toward a single, desired target, thereby improving selectivity and reducing off-target effects.
By integrating these principles, researchers can move beyond traditional trial-and-error synthesis and more efficiently design the next generation of pyridazinone-based therapeutic agents. pharmacophorejournal.comresearchgate.net
Future Directions and Emerging Research Avenues for 2 Methyl 6 Styryl 3 2h Pyridazinone
Exploration of New Pharmacological Targets and Therapeutic Applications
The pyridazinone core is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects. eurekalert.orgmdpi.comnih.gov Future research on 2-methyl-6-styryl-3(2H)-pyridazinone will likely focus on exploring novel pharmacological targets and expanding its therapeutic applications.
The diverse biological activities of pyridazinone derivatives suggest that this compound could be investigated for a range of therapeutic uses. researchgate.netsarpublication.com The structural similarities to known bioactive molecules indicate its potential as a lead compound for various diseases. benthamdirect.comresearchgate.net
Table 1: Potential Therapeutic Applications and Pharmacological Targets for this compound
| Therapeutic Area | Potential Pharmacological Target(s) |
|---|---|
| Oncology | Tyrosine kinases, Cyclooxygenases (COX) |
| Inflammation | Phosphodiesterase 4 (PDE4), Pro-inflammatory cytokines |
| Infectious Diseases | Bacterial and fungal enzymes |
| Cardiovascular Diseases | Phosphodiesterases (PDEs), Ion channels |
| Neurological Disorders | Monoamine oxidase (MAO), Glycogen synthase kinase-3 (GSK3) |
Advanced Computational Approaches in Pyridazinone Drug Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. nih.gov For this compound, advanced computational approaches can accelerate the identification of potent and selective analogs.
Molecular docking studies can elucidate the binding interactions of this compound with various biological targets, guiding the design of derivatives with improved affinity and specificity. mdpi.com Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel analogs, thereby prioritizing synthetic efforts. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help in the early identification of candidates with favorable pharmacokinetic and safety profiles. mdpi.com
Table 2: Computational Tools in the Development of this compound Derivatives
| Computational Method | Application |
|---|---|
| Molecular Docking | Prediction of binding modes and affinities to biological targets. mdpi.com |
| 3D-QSAR | Development of predictive models for biological activity. nih.gov |
| Pharmacophore Modeling | Identification of essential structural features for biological activity. |
| Molecular Dynamics Simulations | Study of the dynamic behavior of ligand-protein complexes. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicological properties. mdpi.com |
Development of Innovative and Sustainable Synthetic Methodologies
The development of efficient and environmentally friendly synthetic methods is a key focus in contemporary organic chemistry. ekb.eg Future research on this compound should include the exploration of innovative and sustainable synthetic strategies.
Interdisciplinary Research Integrating Chemical Biology, Materials Science, and Nanotechnology
The convergence of different scientific disciplines can lead to groundbreaking discoveries. Interdisciplinary research integrating chemical biology, materials science, and nanotechnology holds significant promise for advancing the therapeutic potential of this compound.
In the realm of chemical biology, probes based on the this compound scaffold could be developed to study biological pathways and identify novel drug targets. In materials science, this compound could be incorporated into polymers or other materials to create bioactive surfaces or medical devices. Nanotechnology offers opportunities for the development of novel drug delivery systems for this compound. mdpi.com Encapsulation in nanoparticles could improve its solubility, stability, and bioavailability, and enable targeted delivery to specific tissues or cells, thereby enhancing therapeutic efficacy and reducing side effects.
Application of Artificial Intelligence and Machine Learning in Pyridazinone Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the analysis of large and complex datasets. mednexus.orgnih.gov These technologies can be applied to accelerate the discovery and development of new drugs based on the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 2-methyl-6-styryl-3(2H)-pyridazinone derivatives?
- Methodology : The core pyridazinone ring is typically synthesized via cyclization of substituted hydrazines with α,β-unsaturated carbonyl compounds. For example, 6-substituted pyridazinones can be prepared by refluxing 3-chloropyridazine derivatives in glacial acetic acid, followed by purification via recrystallization (ethanol is commonly used) . Styryl groups at position 6 are introduced using Wittig or Heck coupling reactions with styryl halides or boronic acids. Reaction conditions (e.g., solvent, temperature, and catalyst) should be optimized to avoid side products like dihydro derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR spectroscopy : Confirm the presence of the C=O stretch (~1660 cm⁻¹) and styryl C=C bonds (~1600 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to identify substituents. For instance, the styryl group’s vinyl protons appear as doublets between δ 6.5–7.5 ppm, while the methyl group at position 2 resonates as a singlet near δ 2.5 ppm .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of CO from the pyridazinone ring) .
Q. How can researchers assess the antiplatelet or anti-inflammatory activity of this compound?
- Methodology :
- In vitro assays : Use platelet-rich plasma (PRP) to test inhibition of ADP-induced aggregation (IC₅₀ values) .
- In vivo models : Evaluate carrageenan-induced paw edema in rats for anti-inflammatory activity, comparing efficacy to indomethacin .
- Dose optimization : Start with 10–100 mg/kg doses; monitor toxicity (e.g., neurotoxicity) up to 100 mg/kg .
Advanced Research Questions
Q. How do structural modifications at position 6 influence biological activity?
- Methodology :
- SAR studies : Replace the styryl group with phenyl, benzyl, or heteroaromatic moieties. For example, 6-phenyl derivatives exhibit stronger inotropic activity, while 6-(4-fluorophenyl) analogs enhance anti-inflammatory effects .
- Crystallography : Resolve X-ray structures to correlate substituent steric/electronic effects with activity. For instance, dihedral angles between the styryl group and pyridazinone ring impact binding to PTPRA (a protein tyrosine phosphatase) .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodology :
- Standardize assays : Ensure consistency in protocols (e.g., platelet source, agonist concentration) to minimize variability .
- Meta-analysis : Compare data from independent studies (e.g., Wang et al. (2007) vs. Gokce et al. (2004)) to identify trends. For example, discrepancies in antiplatelet IC₅₀ values may arise from differences in substituent electronic effects .
- Computational modeling : Use molecular docking to predict binding affinities to targets like CRF-1 receptors or cyclooxygenase isoforms .
Q. What advanced techniques are used to study the compound’s solid-state properties?
- Methodology :
- Single-crystal X-ray diffraction : Determine bond lengths, angles, and packing arrangements. For example, hydrogen bonding between pyridazinone C=O and adjacent N-H groups stabilizes the crystal lattice .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking between styryl groups) to guide co-crystal design for improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
